6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is a chemical compound with the molecular formula C11H11N5OS It is known for its unique structure, which includes a benzylsulfanyl group attached to a pyrimidine ring with nitroso and diamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as guanidine and β-diketones.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a halogenated pyrimidine derivative.
Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in acidic conditions.
Amination: The diamine groups are introduced through amination reactions using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrimidine core can interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many biologically active compounds.
5-Nitrosopyrimidine Derivatives: Compounds with similar nitroso functionalities.
Benzylsulfanyl Pyrimidines: Compounds with similar benzylsulfanyl groups.
Uniqueness
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitroso and diamine groups on the pyrimidine ring, along with the benzylsulfanyl group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52222-45-4 |
---|---|
Molecular Formula |
C11H11N5OS |
Molecular Weight |
261.31g/mol |
IUPAC Name |
2-benzylsulfanyl-5-nitrosopyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11N5OS/c12-9-8(16-17)10(13)15-11(14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) |
InChI Key |
BAMMZILBCUFCAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.